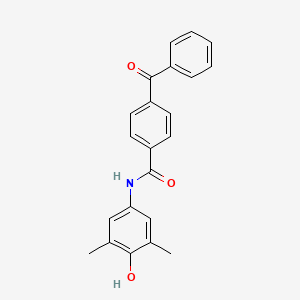

![molecular formula C20H33N5O B5530418 2-[4-(2-ethylbutanoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5530418.png)

2-[4-(2-ethylbutanoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves strategic functionalization to introduce various substituents, enhancing the compound's biological activity. For compounds similar to the one , common synthetic routes include nucleophilic substitution reactions, alkylation, and acylation processes. For instance, a series of pyrimidine derivatives were synthesized by a nucleophilic substitution reaction of a pyrido[1,2-a]pyrimidin-4-one with various sulfonyl chlorides, showcasing the diverse chemical manipulation possible within this compound class (Mallesha et al., 2012).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. The incorporation of piperazine and piperidine rings, as seen in the molecule , often imparts significant pharmacological properties. Structure-activity relationship studies have demonstrated the importance of substituent type and placement on the pyrimidine ring for determining the compound's biological effects. For example, the activity of hypoglycemic 4-amino-2-(1-piperazinyl)pyrimidines was investigated, highlighting the significance of the basicity of the piperazinyl group and the presence of specific acylated groups for activity (Sekiya et al., 1983).

Chemical Reactions and Properties

Pyrimidine derivatives engage in a variety of chemical reactions, including nucleophilic substitution, alkylation, and acylation. These reactions are fundamental for the synthesis and modification of these compounds. The chemical properties of these molecules, such as reactivity and stability, are influenced by the nature and position of substituents on the pyrimidine ring. The preparation and modification of 8-alkyl- and vinyl-dihydropyrido[2,3-d]pyrimidines involve displacement reactions with piperazines, followed by further functionalization through alkylation, acylation, and other reactions, demonstrating the versatile chemistry of these compounds (Matsumoto & Minami, 1975).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, including solubility, melting point, and crystalline structure, are critical for their pharmacological application. These properties are determined by the molecular structure and substituents present on the pyrimidine core. For example, the synthesis and characterization of specific pyrimidine derivatives reveal insights into their crystalline structures and hydrogen bonding patterns, which are essential for understanding their behavior in biological environments (Orozco et al., 2009).

Eigenschaften

IUPAC Name |

2-ethyl-1-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N5O/c1-4-17(5-2)19(26)24-11-13-25(14-12-24)20-21-16(3)15-18(22-20)23-9-7-6-8-10-23/h15,17H,4-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWRETGPWCJJQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)N1CCN(CC1)C2=NC(=CC(=N2)N3CCCCC3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-1-(4-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)butan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-6-{[5-(ethylthio)-2-thienyl]carbonyl}-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5530335.png)

![2-[(1,3-benzothiazol-2-ylthio)methyl]-3-methylquinoxaline](/img/structure/B5530340.png)

![4-[2-(4-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5530355.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5530368.png)

![N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzothiazole-5-carboxamide](/img/structure/B5530382.png)

![2-amino-N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5530386.png)

![4-(3-{[4-(cyclopropylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5530393.png)

![N-[1-(2,4-dimethylphenyl)-2-methylpropyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5530395.png)

![N-methyl-2-{4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B5530400.png)

![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5530433.png)

![methyl 4-[2-(2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzoyl)carbonohydrazonoyl]benzoate](/img/structure/B5530440.png)

![1-(3-chlorophenyl)-4-[(1,1-dioxido-2,3-dihydro-3-thienyl)acetyl]-2-piperazinone](/img/structure/B5530447.png)